molecular formula C19H26ClNOS B3011169 rac-Rotigotine Hydrochloride CAS No. 102120-99-0; 125572-93-2

rac-Rotigotine Hydrochloride

Katalognummer: B3011169
CAS-Nummer: 102120-99-0; 125572-93-2
Molekulargewicht: 351.93
InChI-Schlüssel: CEXBONHIOKGWNU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rac-Rotigotine Hydrochloride is a useful research compound. Its molecular formula is C19H26ClNOS and its molecular weight is 351.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Rac-Rotigotine hydrochloride exhibits a broad pharmacological profile due to its action on various neurotransmitter systems. It not only activates dopamine receptors but also interacts with serotonergic and adrenergic systems, making it a versatile agent in neurological therapies.

Key Characteristics:

  • Molecular Formula : C19H26ClNOS
  • Molecular Weight : 351.93 g/mol
  • CAS Number : 102120-99-0

Parkinson’s Disease

Rac-Rotigotine is indicated for both early and advanced stages of Parkinson's disease. Clinical studies have demonstrated its efficacy in reducing "off-time" when patients experience a return of symptoms despite medication. Notably, it has been shown to be non-inferior to other treatments like cabergoline and pramipexole in adjunctive therapy settings .

Restless Legs Syndrome (RLS)

The drug is also approved for moderate-to-severe idiopathic RLS. The continuous transdermal delivery system allows for effective management of symptoms, with studies indicating significant improvements in patient-reported outcomes .

Pharmacokinetics

The pharmacokinetics of rac-Rotigotine demonstrate its suitability for transdermal delivery:

  • Absorption : Approximately 45% of the administered dose is absorbed systemically.
  • Steady-State Concentrations : Achieved within 1-2 days of patch application.
  • Elimination Half-Life : Unconjugated rotigotine has a half-life of about 5.4 hours post-removal of the patch .

Efficacy in Clinical Trials

Several randomized controlled trials have validated the efficacy of rac-Rotigotine in treating Parkinson’s disease and RLS:

StudyConditionTreatment ComparisonOutcome
PREFER StudyParkinson's DiseaseRotigotine vs. Levodopa + DCIReduction in off-time by 1.8 hours
CLEOPATRA-PD StudyParkinson's DiseaseRotigotine vs. PlaceboSignificant reduction in off-time by 1.6 hours
RLS StudiesRestless Legs SyndromeRotigotine vs. PlaceboImproved symptom relief reported

Case Study 1: Advanced Parkinson's Disease

A study involving 130 subjects with advanced idiopathic Parkinson’s disease evaluated the safety and efficacy of rac-Rotigotine patches at varying doses (up to 54 mg/day). Results showed significant improvements in motor function and quality of life metrics compared to placebo controls .

Case Study 2: Restless Legs Syndrome Management

In another clinical evaluation focused on RLS, patients using rac-Rotigotine reported substantial reductions in symptom severity and frequency, leading to enhanced sleep quality and daily functioning .

Eigenschaften

IUPAC Name

6-[propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NOS.ClH/c1-2-11-20(12-10-17-6-4-13-22-17)16-8-9-18-15(14-16)5-3-7-19(18)21;/h3-7,13,16,21H,2,8-12,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEXBONHIOKGWNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.